N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, a key structural component of this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .
Mode of Action
Based on the known actions of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may interact with its targets, leading to inhibition or modulation of their activity .
Biochemical Pathways
Given the known actions of similar 1,2,4-oxadiazole derivatives, it is likely that this compound may affect pathways related to carbonic anhydrase activity, sirtuin 2 activity, and antimicrobial activity .
Result of Action
Based on the known actions of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may lead to inhibition or modulation of target proteins, potentially leading to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The thiophene and benzofuran moieties are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical potential.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
What sets N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-7-methoxy-1-benzofuran-2-carboxamide apart is its combination of the 1,2,4-oxadiazole ring with thiophene and benzofuran moieties, which may confer unique biological activities and chemical properties not seen in other compounds.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-24-13-4-2-3-11-9-14(25-15(11)13)18(23)20-12-7-8-27-16(12)19-21-17(22-26-19)10-5-6-10/h2-4,7-10H,5-6H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYXEJXHRDQJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC=C3)C4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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